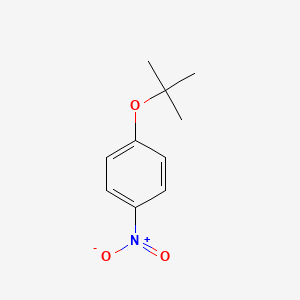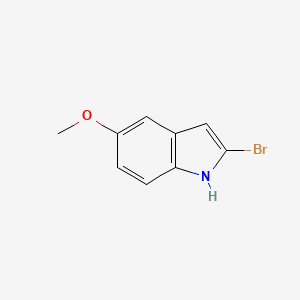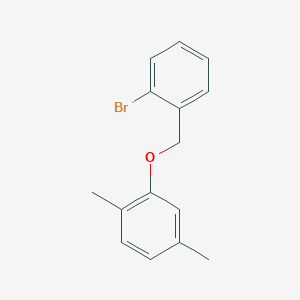
5-Bromo-N-methyl-2-nitroaniline
Übersicht
Beschreibung
5-Bromo-N-methyl-2-nitroaniline is a compound that is structurally related to various nitroaniline derivatives, which are often used in the study of molecular structures and conformations. These compounds can form crystalline complexes with other molecules and have been the subject of various structural analyses using techniques such as X-ray diffraction and NMR spectroscopy. The related compounds have been shown to participate in nucleophilic substitution reactions and can form complexes with metal ions, indicating their potential utility in coordination chemistry .
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-N-methyl-2-nitroaniline often involves nucleophilic substitution reactions. For example, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide or potassium cyanide leads to the substitution of the bromine atom and the formation of new derivatives . These reactions are indicative of the synthetic routes that could be employed to synthesize 5-Bromo-N-methyl-2-nitroaniline, involving the careful selection of starting materials and reaction conditions to achieve the desired substitution patterns.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-N-methyl-2-nitroaniline has been determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice. For instance, the structure of a complex containing 2-methyl-4-nitroaniline was solved to atomic resolution, revealing how nitroaniline molecules stack above and below guanine-cytosine pairs in a duplex structure . Additionally, the molecular structure and conformational preferences of related compounds have been confirmed by NMR spectroscopy and density functional theory calculations .
Chemical Reactions Analysis
The chemical reactivity of nitroaniline derivatives, including those related to 5-Bromo-N-methyl-2-nitroaniline, can be inferred from their participation in complexation reactions with metal ions. For example, 2-(5-Methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols have been shown to form complexes with zinc(II) ions, with the nature of the solvent affecting the complexation process . These findings suggest that 5-Bromo-N-methyl-2-nitroaniline may also exhibit interesting reactivity patterns, particularly in the presence of metal ions and different solvents.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaniline derivatives are closely related to their molecular structure. The presence of substituents such as bromine, methyl, and nitro groups can influence properties like solubility, melting point, and reactivity. The intramolecular hydrogen bonding observed in some of these compounds can affect their chemical behavior, such as the ease of complexation with metal ions . The crystalline structures of these compounds provide insights into their solid-state geometries, which can be compared with molecular mechanics models to understand their physical properties better .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Reinvestigation of Synthesis : The reaction of 5-bromo-2-methylpyridine with o-nitroaniline, including 5-Bromo-N-methyl-2-nitroaniline, has been used to confirm and correct earlier literature reports on the synthesis of specific compounds (Peterson & Tolman, 1977).
Structural Analysis in Crystallography : In a study on DNA conformation, 5-Bromo-N-methyl-2-nitroaniline was part of a crystalline complex with 5-iodocytidylyl (3'-5')guanosine, revealing details about molecular interactions and structure (Vyas et al., 1984).
Chemical Synthesis Improvement : An improvement in the synthesis of 4-Bromo-2-chlorotoluene involved the use of 5-bromo-2-methylaniline, a derivative of 5-Bromo-N-methyl-2-nitroaniline, in the diazotization-Sandmeyer reaction (Xue Xu, 2006).
Applications in Medicinal Chemistry and Biochemistry
Urease Inhibitory Activity : A study on Schiff base compounds involving 5-Bromo-N-methyl-2-nitroaniline derivatives showed potential urease inhibitory activity, relevant in medicine and agriculture (Zulfiqar et al., 2020).
Charge Density and Hydrogen Bonds Study : The charge density study of 2-Methyl-5-nitroaniline, closely related to 5-Bromo-N-methyl-2-nitroaniline, provided insights into the role of hydrogen bonds in molecular aggregation, influencing the understanding of molecular interactions (Ellena et al., 2001).
Antimicrobial Activity : Compounds derived from 2-methyl-5-nitroaniline, structurally similar to 5-Bromo-N-methyl-2-nitroaniline, exhibited antimicrobial activity, indicating potential applications in combating microbial infections (Lingappa et al., 2011).
Molecular and Crystallography Research
Structural Analysis of Salts : Research on the crystal structures of salts of 2-methyl-5-nitroaniline, related to 5-Bromo-N-methyl-2-nitroaniline, provided deeper insights into the types of intermolecular interactions and hydrogen bonding patterns in such compounds (Medviediev & Daszkiewicz, 2019).
Nitroaniline Rearrangement Mechanism Studies : Studies on the rearrangement mechanisms of nitroaniline derivatives, including 5-Bromo-N-methyl-2-nitroaniline, contribute to a better understanding of chemical reaction pathways and molecular transformations (Deady et al., 1979).
Wirkmechanismus
Mode of Action
The mode of action of 5-Bromo-N-methyl-2-nitroaniline involves a series of chemical reactions . The process begins with a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta-directing, meaning it directs the subsequent reactions to occur at the meta position on the benzene ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-N-methyl-2-nitroaniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
5-bromo-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVGSRGPTYFWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442474 | |
| Record name | 5-BROMO-N-METHYL-2-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-methyl-2-nitroaniline | |
CAS RN |
302800-13-1 | |
| Record name | 5-BROMO-N-METHYL-2-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


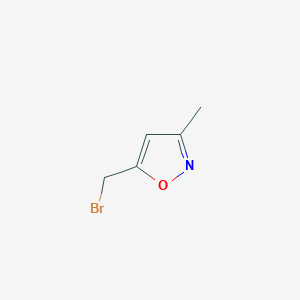
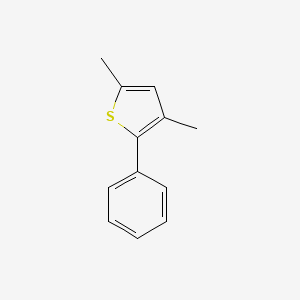
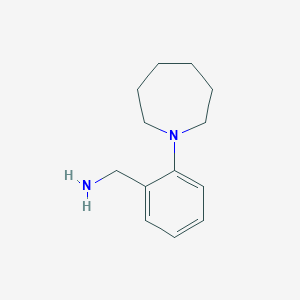
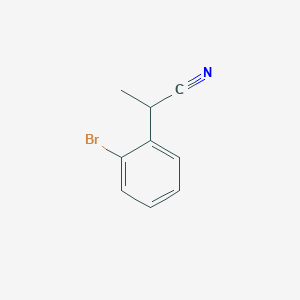

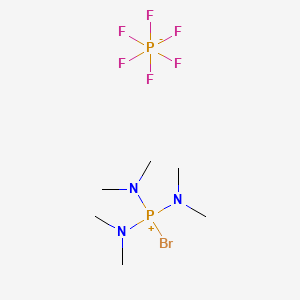
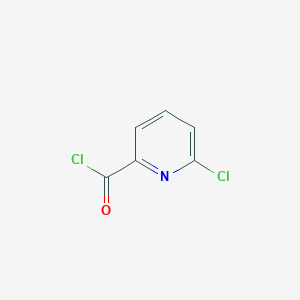
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)

